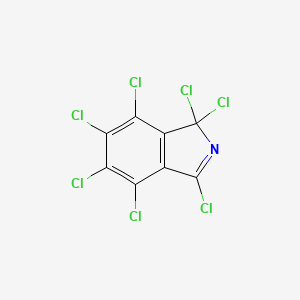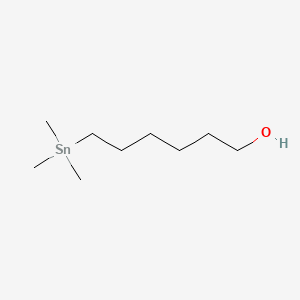
2-Chloro-6-(difluoromethoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(difluoromethoxy)-3-Pyridinamine is a chemical compound with the molecular formula C6H5ClF2N2O It is a pyridine derivative, characterized by the presence of a chloro group at the 2-position, a difluoromethoxy group at the 6-position, and an amino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-6-(difluoromethoxy)pyridine, is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 2-chloro-6-(difluoromethoxy)-3-Pyridinamine in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-chloro-6-(difluoromethoxy)-3-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-chloro-6-(difluoromethoxy)-3-Pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-6-(difluoromethoxy)-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-chloro-6-(difluoromethoxy)pyridine: Lacks the amino group at the 3-position, which can affect its reactivity and biological activity.
2-chloro-3-(difluoromethoxy)pyridine: The position of the difluoromethoxy group is different, leading to variations in chemical properties and applications.
6-(difluoromethoxy)-3-pyridinamine: Lacks the chloro group, which can influence its chemical behavior and interactions.
Uniqueness
2-chloro-6-(difluoromethoxy)-3-Pyridinamine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoromethoxy groups enhances its versatility in synthetic chemistry, while the amino group provides opportunities for further functionalization and derivatization.
属性
分子式 |
C6H5ClF2N2O |
|---|---|
分子量 |
194.56 g/mol |
IUPAC 名称 |
2-chloro-6-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-5-3(10)1-2-4(11-5)12-6(8)9/h1-2,6H,10H2 |
InChI 键 |
VYJJGVRTRIUONE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1N)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)


![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)



![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)


